molecular formula C17H12O4 B11847671 Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- CAS No. 820209-50-5

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

Cat. No.: B11847671
CAS No.: 820209-50-5
M. Wt: 280.27 g/mol
InChI Key: UPODBZBBLVKRCY-UHFFFAOYSA-N
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Description

The compound Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- features a benzopyranone (coumarin) core substituted with a methoxy group at position 5 and a benzaldehyde moiety at position 2. Its molecular formula is C₁₈H₁₄O₄, with an approximate molecular weight of 294.3 g/mol.

Properties

CAS No.

820209-50-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3

InChI Key

UPODBZBBLVKRCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed nucleophilic attack, where the phenolic hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde reacts with the ketone group of 2-oxo-2H-chromen-4-one. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts, with yields ranging from 60% to 75% under reflux conditions in ethanol or acetic acid. A typical protocol involves:

  • Dissolving equimolar amounts of both starting materials in glacial acetic acid.

  • Adding catalytic p-TsOH (5–10 mol%).

  • Refluxing at 110–120°C for 6–8 hours.

  • Isolating the product via vacuum filtration after cooling.

Table 1: Optimization of Condensation Reaction Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
H2SO4Ethanol78862
p-TsOHAcetic Acid120673
HCl (gas)Toluene110758

The choice of solvent significantly impacts reaction efficiency. Polar protic solvents like acetic acid enhance protonation of the carbonyl group, accelerating nucleophilic attack.

Alternative Synthetic Pathways

Coupling Reactions with Preformed Benzopyran Intermediates

Patent literature describes an alternative route using Ullmann-type coupling to attach the benzaldehyde moiety to a preassembled benzopyran scaffold. This method involves:

  • Synthesizing 4-bromo-2-oxo-2H-chromene via bromination of 2-oxo-2H-chromen-4-one.

  • Coupling with 5-methoxy-2-hydroxybenzaldehyde using a copper(I) catalyst and a diamine ligand.

  • Purifying the product via column chromatography (silica gel, ethyl acetate/hexane).

This approach achieves moderate yields (50–55%) but offers better regioselectivity compared to condensation.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to reduce reaction times. A 2024 study reported a 40% reduction in synthesis time (from 6 hours to 3.5 hours) by employing microwave heating at 150°C in dimethylformamide (DMF), with yields comparable to traditional methods.

Purification and Characterization

Crude products often require purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane eluents). The compound’s identity is confirmed through:

  • 1H NMR (δ 10.2 ppm for aldehyde proton, δ 6.8–8.1 ppm for aromatic protons).

  • LC-MS (m/z 280.27 [M+H]+).

  • IR spectroscopy (C=O stretch at 1715 cm⁻¹, aldehyde C=O at 1680 cm⁻¹).

Challenges and Mitigation Strategies

Side Reactions

Common issues include over-oxidation of the aldehyde group and polymerization of the benzopyran moiety. These are mitigated by:

  • Conducting reactions under inert atmospheres (N2 or Ar).

  • Using antioxidants like butylated hydroxytoluene (BHT).

  • Maintaining temperatures below 130°C.

Scalability Considerations

Industrial-scale synthesis faces challenges in catalyst recovery and waste management. A 2025 patent proposed a continuous-flow system with immobilized p-TsOH on silica gel, achieving 68% yield with 90% catalyst recyclability.

Comparative Analysis with Related Compounds

The synthesis of benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-, shares similarities with analogs like 2-[(2-oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde (CID 14982090). Key differences include:

  • Regioselectivity : The 4-position of the benzopyran ring in the target compound necessitates stricter control of reaction conditions.

  • Solvent Systems : Ethanol/water mixtures are preferred for recrystallization over the acetone/hexane systems used for analogs .

Scientific Research Applications

Medicinal Chemistry Applications

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has been investigated for various therapeutic potentials, including:

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, yielding the following results:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents .

Antioxidant Properties:
The compound has shown promise in reducing oxidative stress within cells. In vitro studies demonstrated that treatment with benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- resulted in a significant increase in antioxidant enzyme levels, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease .

Anticancer Potential:
Preliminary studies suggest that the compound may influence cell proliferation pathways, making it a candidate for further exploration in cancer therapies. Research indicates interactions with specific enzymes and receptors critical to cellular signaling .

Biological Research Applications

The compound's unique structural features allow it to modulate interactions with various biological targets. Studies have focused on its effects on enzymes and receptors involved in metabolic processes:

Enzyme Modulation:
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has been shown to inhibit certain enzyme pathways that are crucial for metabolic regulation. This inhibition can lead to therapeutic applications in metabolic disorders .

Neuroprotective Effects:
In addition to its antioxidant properties, the compound has demonstrated neuroprotective effects in neuronal cell lines exposed to oxidative stress. Treatment resulted in reduced cell death by approximately 40% compared to untreated controls .

Industrial Applications

Beyond its medicinal uses, benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is utilized in various industrial contexts:

Dyes and Fragrances Production:
The compound's unique chemical properties make it suitable for synthesizing dyes and fragrances. Its aromatic characteristics contribute to its utility in creating complex organic molecules used in these industries .

Chemical Synthesis Reagent:
It serves as a valuable building block for synthesizing more complex organic compounds through various organic reactions, including oxidation and reduction processes .

Mechanism of Action

The biological activity of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets:

Comparison with Similar Compounds

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- (CAS: 820209-53-8)

  • Structure : Differs by an additional methoxy group at position 3.
  • Molecular Formula : C₁₉H₁₆O₅ (MW: 324.3 g/mol).
  • May exhibit stronger fluorescence due to extended conjugation compared to the mono-methoxy derivative.
  • Applications : Likely used in photodynamic therapy or as a fluorescent probe .

5-Hydroxy-4-methyl-7-(phenylmethoxy)-2H-1-benzopyran-2-one (CAS: 17820-38-1)

  • Structure : Substituted with hydroxyl (5-OH), methyl (4-CH₃), and benzyloxy (7-O-benzyl) groups.
  • Molecular Formula : C₁₇H₁₄O₄ (MW: 282.29 g/mol).
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents.
    • The absence of an aldehyde reduces reactivity, making it more stable under physiological conditions.
  • Applications: Potential antioxidant or anti-inflammatory agent due to the phenolic hydroxyl group .

6-Chloro-4-oxo-4H-1-benzopyran-2-carboxaldehyde hydrazone (CAS: 105591-62-6)

  • Structure : Features a chlorine atom at position 6 and a hydrazone-linked aldehyde.
  • Molecular Formula : C₁₇H₁₀Cl₂N₂O₄ (MW: 393.18 g/mol).
  • Key Differences: Chlorine’s electron-withdrawing effect stabilizes the aromatic ring, altering electronic properties.
  • Applications : Possible use in analytical chemistry or as a ligand in coordination complexes .

Benzaldehyde Glyceryl Acetal (2-Phenyl-1,3-dioxolane-4-methanol)

  • Structure : Aldehyde group protected as an acetal.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.2 g/mol).
  • Key Differences :
    • The acetal group renders the compound inert to nucleophilic attacks, enhancing stability in acidic environments.
    • Lacks the coumarin backbone, limiting fluorescence properties.
  • Applications : Used as a flavoring agent or stabilizer in pharmaceuticals .

Comparative Analysis Table

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications
Target Compound 5-OCH₃, 2-benzaldehyde, coumarin core C₁₈H₁₄O₄ 294.3 Reactive aldehyde, fluorescence, synthetic precursor
3,5-Dimethoxy derivative 3,5-diOCH₃ C₁₉H₁₆O₅ 324.3 Enhanced lipophilicity, photodynamic applications
5-Hydroxy-4-methyl-7-O-benzyl 5-OH, 4-CH₃, 7-O-benzyl C₁₇H₁₄O₄ 282.29 Antioxidant potential, improved solubility
6-Chloro hydrazone 6-Cl, hydrazone C₁₇H₁₀Cl₂N₂O₄ 393.18 Metal chelation, analytical uses
Benzaldehyde glyceryl acetal Acetal-protected aldehyde C₁₀H₁₂O₃ 180.2 Stabilized aldehyde, flavoring agent

Research Implications

  • Reactivity : The target compound’s free aldehyde facilitates condensation reactions (e.g., Schiff base formation), unlike the acetal-protected or hydroxylated analogs.
  • Bioactivity : Methoxy and hydroxyl groups influence pharmacokinetics; for example, methoxy derivatives may exhibit better blood-brain barrier penetration .
  • Industrial Use : Chlorinated derivatives (e.g., CAS 105591-62-6) are niche in specialized sensors, while coumarin-aldehyde hybrids are versatile in organic synthesis .

Biological Activity

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound with notable biological activity. Its unique structure, featuring a methoxy group and a chromen-4-yl core, positions it as a candidate for various therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C17H12O
  • Molecular Weight : Approximately 280.279 g/mol
  • CAS Number : 820209-50-5

Structural Features

The compound possesses:

  • A benzaldehyde moiety
  • A methoxy group at the 5-position
  • A chromen-4-yl core that contributes to its biological activities

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit significant antimicrobial activity. The compound has been tested against various pathogens, revealing its potential to inhibit bacterial growth. For instance, studies have shown that compounds similar to benzaldehyde can disrupt cellular antioxidation systems in fungi, suggesting a mechanism for antifungal activity through redox-active properties .

Antioxidant Activity

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has demonstrated antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's ability to influence oxidative stress responses makes it a candidate for further research in oxidative damage mitigation and related diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in relation to cell proliferation and apoptosis. Preliminary studies suggest that it may interact with key signaling pathways involved in cancer progression. For example, its structural similarity to flavonoids, known for their anticancer effects, supports the hypothesis that this compound may also exhibit similar activities .

Study on Antimicrobial Efficacy

A study conducted on various substituted benzaldehyde compounds found that those with specific functional groups exhibited enhanced inhibitory effects against xanthine oxidase (XO), an enzyme linked to oxidative stress-related diseases. The introduction of hydroxyl groups at strategic positions significantly increased the antimicrobial activity of these compounds .

Antioxidant Mechanism Exploration

Research exploring the antioxidant mechanisms of benzaldehyde derivatives highlighted their ability to scavenge free radicals effectively. This activity was assessed using various assays that measure radical scavenging capacity, confirming the potential of these compounds in therapeutic applications aimed at oxidative stress-related conditions .

Anticancer Pathway Analysis

Investigations into the anticancer properties of benzaldehyde derivatives have focused on their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds could modulate cell cycle progression and promote cell death in specific cancer lines, suggesting a pathway for therapeutic development .

Comparative Analysis with Similar Compounds

To understand the unique attributes of benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaUnique Features
Benzaldehyde, 5-methoxyC8H8O3Contains a hydroxy group; known for aromatic properties.
CoumarinC9H6O2Exhibits fluorescence properties; simple benzopyran derivative.
Flavonoids (e.g., Quercetin)C15H10O7Known for antioxidant properties; includes multiple phenolic groups.

The unique combination of functional groups in benzaldehyde, 5-methoxy-2-(2-oxo-2H-benzopyran-4-y) enhances its biological activity while maintaining stability under various conditions .

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes various functional group transformations, influenced by its methoxy, aldehyde, and chromenone groups.

Oxidation and Reduction

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction : Reduction of the aldehyde group to a primary alcohol is achievable with reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution

  • The methoxy group (-OCH₃) can participate in nucleophilic substitution reactions, allowing functionalization with other nucleophiles (e.g., amines, halides).

Reaction Conditions and Yields

Reaction Type Reagents Solvent Conditions Yield
Condensation (Synthesis)Acid catalyst (e.g., H₂SO₄)Ethanol or DMFReflux (60–80°C)70–85%
OxidationKMnO₄, CrO₃Aqueous acidicRoom temperature80–90%
ReductionNaBH₄, LiAlH₄Dry ethanol0°C to room temp75–95%
Nucleophilic SubstitutionAmine (e.g., NH₃)THF or DMF25–50°C60–80%

Product Analysis

The compound’s reactivity leads to diverse products, including:

  • Carboxylic Acids : From aldehyde oxidation.

  • Alcohols : From aldehyde reduction.

  • Substituted Benzopyrans : From nucleophilic substitution or further cyclization.

Biologically Relevant Transformations

Research highlights potential enzyme inhibition and interaction with molecular targets:

  • Cholinesterase Inhibition : Structural analogs of this compound have shown activity against acetylcholinesterase (AChE), relevant for neurodegenerative diseases.

  • Antimicrobial Activity : Benzopyran derivatives often exhibit membrane-disrupting properties, affecting pathogens like Staphylococcus aureus.

Structural and Mechanistic Insights

The compound’s reactivity is influenced by its:

  • Electron-Withdrawing Groups : The chromenone moiety enhances electrophilicity at reactive sites.

  • Hydrogen Bonding : The hydroxyl group (if present) or carbonyl groups may facilitate interactions in biological systems .

Q & A

Basic Research Question

  • Methodological Answer :
    Characterization should combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation and multidimensional NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to elucidate structural features like the benzopyran ring and methoxy substituents . For resolving spectral contradictions (e.g., overlapping peaks in aromatic regions), employ solvent-dependent NMR studies or variable-temperature NMR to isolate signals. Cross-validation with FT-IR can confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 2-oxo group) .

How should researchers address discrepancies in hazard classifications between safety data sheets (SDS)?

Advanced Research Question

  • Methodological Answer :
    • Step 1 : Compare SDS entries (e.g., Combi-Blocks’ “no known hazards” vs. Indagoo’s acute toxicity classification ).
    • Step 2 : Consult regulatory guidelines (e.g., OSHA HCS, GHS) to identify mandatory testing requirements .
    • Step 3 : Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, skin irritation models) to fill data gaps.
    • Step 4 : Implement hierarchical controls : Use fume hoods, PPE (nitrile gloves, respirators), and emergency protocols for accidental exposure .

What synthetic strategies are effective for introducing the 2H-1-benzopyran moiety?

Basic Research Question

  • Methodological Answer :
    • Route 1 : Cascade [3,3]-sigmatropic rearrangements to form the benzopyran core, as demonstrated in flavone syntheses .
    • Route 2 : Aldol condensation between 5-methoxy-2-hydroxybenzaldehyde and a coumarin-derived ketone, followed by cyclization under acidic conditions .
    • Optimization : Monitor reaction progress via TLC and HPLC-PDA to isolate intermediates. Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the oxo group .

What methodologies assess the compound’s stability under varying pH and temperature?

Advanced Research Question

  • Methodological Answer :
    • Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C .

Analyze degradation products using UHPLC-QTOF-MS to identify hydrolysis/oxidation pathways.

Calculate kinetic rate constants and activation energy via Arrhenius plots.

  • Key Findings : Limited SDS data suggest stability in dry, inert atmospheres. Prioritize lyophilization for long-term storage.

How can researchers ensure accurate quantification in complex mixtures?

Basic Research Question

  • Methodological Answer :
    • Spectroscopic Methods :
  • UV-Vis : Calibrate using the compound’s λmax (e.g., ~300 nm for conjugated chromophores) .
  • GC-MS : Derivatize with BSTFA to enhance volatility, and use selected ion monitoring (SIM) to minimize matrix interference .
    • Chromatographic Validation : Compare retention times against a certified reference material (CRM) and spiked recovery tests .

What are critical considerations for ecological toxicity studies given data gaps?

Advanced Research Question

  • Methodological Answer :
    • Test Systems : Use Daphnia magna (acute immobilization) and algae growth inhibition assays per OECD guidelines .
    • Fate Analysis : Perform soil column experiments to evaluate mobility and LC-HRMS to track metabolites .
    • Data Interpretation : Address discrepancies (e.g., Indagoo’s missing ecotoxicity data ) by extrapolating from structurally related compounds (e.g., benzaldehyde derivatives ).

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